O-Demethyl apixaban (M2) is a key metabolite of apixaban, a potent and selective factor Xa inhibitor used in the treatment of thrombotic diseases [, ]. It is formed via O-demethylation of apixaban, primarily catalyzed by cytochrome P450 enzymes [, ]. This metabolite serves as a valuable tool in studying apixaban's metabolic pathways and exploring interspecies differences in drug metabolism.
O-Demethyl apixaban is a significant metabolite of apixaban, a direct oral anticoagulant widely used for the prevention and treatment of thromboembolic disorders. Apixaban functions as a selective inhibitor of activated factor X (FXa), and its metabolism primarily occurs through O-demethylation, leading to the formation of O-Demethyl apixaban. This compound is synthesized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which catalyze the O-demethylation process, making it crucial for understanding the pharmacokinetics and dynamics of apixaban in clinical settings.
O-Demethyl apixaban is derived from the metabolism of apixaban, which is commercially available under the brand name Eliquis. The compound's chemical identity is cataloged under the CAS number 503612-76-8. Its relevance in pharmacology stems from its role in the metabolic pathways that influence the efficacy and safety profile of apixaban .
The synthesis of O-Demethyl apixaban involves a two-step process: O-demethylation followed by potential further modifications such as sulfation. The primary reaction is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, which facilitate the removal of a methoxy group from apixaban.
O-Demethyl apixaban can be represented by its molecular formula with a molecular weight of approximately 459.49 g/mol. The structural formula features a complex arrangement typical of small-molecule inhibitors with multiple functional groups that contribute to its pharmacological activity.
O-Demethyl apixaban participates in various chemical reactions post-synthesis:
The primary products include O-Demethyl apixaban sulfate, which represents a significant circulating metabolite in humans .
O-Demethyl apixaban acts as a competitive inhibitor of FXa, similar to its parent compound. The mechanism involves binding to the active site of FXa, thereby preventing its interaction with prothrombin and inhibiting thrombin generation.
O-Demethyl apixaban is typically stable under physiological conditions but may exhibit variability based on environmental factors such as pH and temperature.
O-Demethyl apixaban has several scientific applications:
O-Demethyl apixaban arises from the oxidative cleavage of the 4-methoxyphenyl group at the P1 position of apixaban (molecular formula: C₂₅H₂₅N₅O₄; molecular weight: 459.5 g/mol) [1] [6]. This demethylation converts the methoxy (-OCH₃) moiety into a phenolic hydroxyl group (-OH), generating a structure with the molecular formula C₂₄H₂₃N₅O₄ (molecular weight: 445.5 g/mol). While this modification occurs at a key pharmacophore region, it fundamentally alters the molecule's binding affinity for factor Xa. Apixaban itself demonstrates exceptional potency against factor Xa, with an inhibitory constant (Ki) of 0.08 nM and over 30,000-fold selectivity versus other coagulation proteases [3]. In contrast, O-demethyl apixaban and its sulfate conjugate (O-demethyl apixaban sulfate) exhibit markedly reduced or negligible anticoagulant activity [3] [6]. This loss of function underscores the critical role of the intact 4-methoxyphenyl group in apixaban's molecular recognition within the factor Xa active site, likely through optimal hydrophobic and electronic interactions disrupted by demethylation.
Table 1: Structural and Functional Comparison of Apixaban and O-Demethyl Apixaban
Property | Apixaban | O-Demethyl Apixaban |
---|---|---|
Molecular Formula | C₂₅H₂₅N₅O₄ | C₂₄H₂₃N₅O₄ |
Molecular Weight (g/mol) | 459.5 | 445.5 |
Key P1 Substituent | 4-Methoxyphenyl | 4-Hydroxyphenyl |
FXa Inhibitory Constant (Ki) | 0.08 nM | Negligible/Inactive |
Primary Role | Active Anticoagulant | Inactive Metabolite |
O-Demethyl apixaban is a pivotal intermediate in apixaban's metabolic clearance. Its formation is primarily mediated by cytochrome P450 (CYP) enzymes, notably CYP3A4/5, with minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 [4] [6]. This initial oxidative step is followed by rapid sulfation via sulfotransferases (SULTs, particularly SULT1A1), forming the major circulating metabolite in humans, O-demethyl apixaban sulfate (M1) [2]. This sulfate conjugate constitutes approximately 34% of total circulating drug-related material in human plasma at 24 hours post-dose, while apixaban itself accounts for about 61% [2]. In contrast, unconjugated O-demethyl apixaban is typically only a transient, minor intermediate detectable at early time points (e.g., 6 hours) [2] [4].
The elimination pathways for apixaban involve multiple routes, with O-demethyl apixaban sulfate playing a significant role in fecal excretion. After a single oral dose of [¹⁴C]apixaban to humans, approximately 56% of the dose was recovered in feces and 24.5-28.8% in urine [4] [6]. Crucially, ~50% of the recovered dose was unchanged apixaban, while metabolites (primarily O-demethyl apixaban sulfate) accounted for the remainder [4] [6]. Biliary excretion of O-demethyl apixaban sulfate contributes to its presence in feces, although direct intestinal excretion also occurs. Species differences are notable: while O-demethyl apixaban sulfate is a major human metabolite, rats exhibit minimal sulfation, with apixaban being the dominant circulating component (98%) [2] [5].
Table 2: Metabolic Pathways and Excretion of Apixaban and Metabolites
Parameter | Finding | Source |
---|---|---|
Major Human Circulating Metabolite (24h) | O-Demethyl apixaban sulfate (34% of circulating components) vs. Apixaban (61%) | [2] |
Unconjugated O-Demethyl Detection | Minor component, transient (e.g., 6h post-dose) | [2] [4] |
Total Dose Excreted in Feces | 46.7-56.0% (half as parent, half as metabolites incl. O-demethyl sulfate) | [4] [5] [6] |
Total Dose Excreted in Urine | 24.5-28.8% (majority as parent) | [4] [6] |
Key Sulfotransferase | SULT1A1 | [2] |
Species Contrast (Rat vs. Human) | Rat plasma: Apixaban (98%), O-demethyl sulfate (1.8%); Human: Significant O-demethyl sulfate formation | [2] [5] |
O-Demethyl apixaban sulfate holds substantial scientific value beyond being a mere elimination product:
Surrogate Marker for CYP-Mediated Clearance: As the formation of the O-demethyl precursor is predominantly CYP-dependent (especially CYP3A4), quantification of O-demethyl apixaban sulfate in plasma or excreta serves as a functional indicator of apixaban's oxidative metabolic clearance in vivo [4] [6]. This is crucial for assessing potential drug-drug interactions (DDIs). For instance, co-administration with strong CYP3A4 and P-glycoprotein inhibitors like ketoconazole increases apixaban exposure (AUC) by 99% [6], implying a corresponding reduction in O-demethyl metabolite formation. Monitoring this metabolite provides a more direct measure of CYP metabolic impact than apixaban levels alone.
Model Substrate for Sulfotransferase (SULT) Phenotyping: The efficient sulfation of O-demethyl apixaban to form M1 makes it a valuable probe for studying human SULT enzymology. Research identified SULT1A1 as the primary enzyme responsible for this conjugation reaction [2]. This knowledge aids in predicting interindividual variability due to genetic polymorphisms in SULT1A1 and assessing potential interactions with drugs or natural compounds that inhibit SULT activity. The relatively high abundance of O-demethyl apixaban sulfate in circulation facilitates its analytical detection and characterization.
Insight into Species-Specific Metabolism: The marked difference in the abundance of O-demethyl apixaban sulfate between humans (high) and preclinical species like rats (very low) highlights the limitations of animal models in predicting human metabolite profiles [2] [5]. This reinforces the necessity of human ADME (Absorption, Distribution, Metabolism, Excretion) studies early in drug development to identify clinically relevant metabolites and assess potential safety concerns unique to humans, as per regulatory guidance (e.g., ICH M3(R2), FDA Metabolites in Safety Testing guidance).
Table 3: Research Significance of O-Demethyl Apixaban Sulfate
Research Area | Significance of O-Demethyl Apixaban Sulfate | Key Finding/Application |
---|---|---|
Drug-Drug Interaction (DDI) Assessment | Serves as marker for CYP3A4-mediated oxidative clearance of apixaban | Predicts DDIs with CYP3A4 inducers/inhibitors [4] [6] |
SULT Enzyme Phenotyping | Identified as specific substrate for SULT1A1 | Probe for SULT1A1 activity/polymorphisms [2] |
Bioanalytical Method Development | Required reference standard for major circulating metabolite | Enables accurate PK assessment in humans [2] [4] |
Species Translation | Highlights significant difference in sulfation capacity (Human >> Rat) | Informs limitations of preclinical models [2] [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1